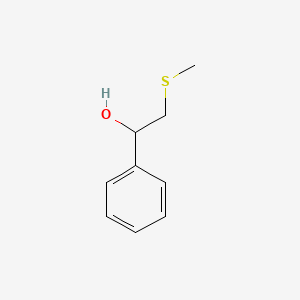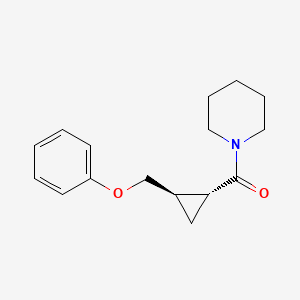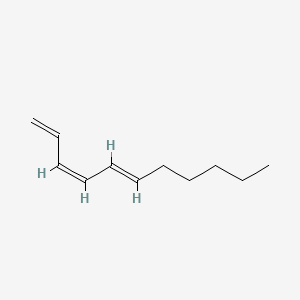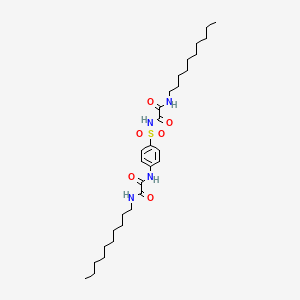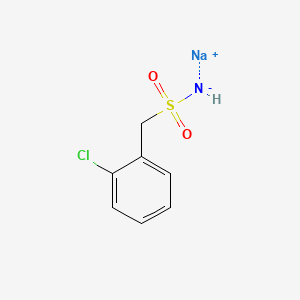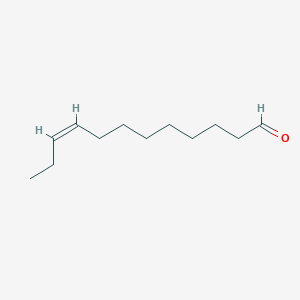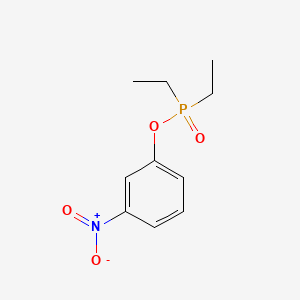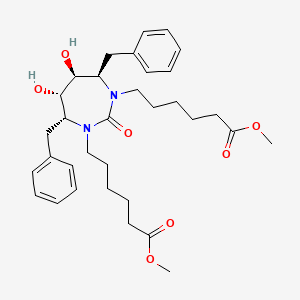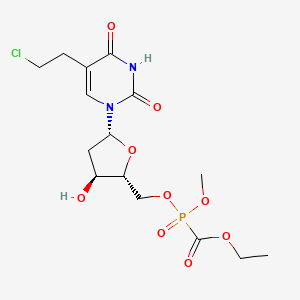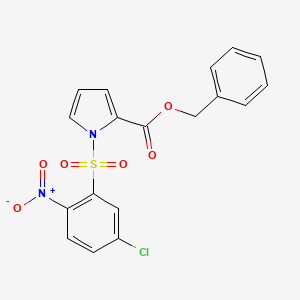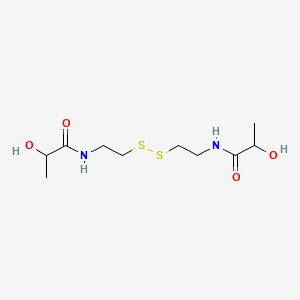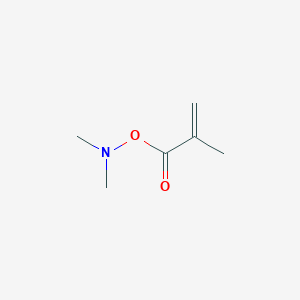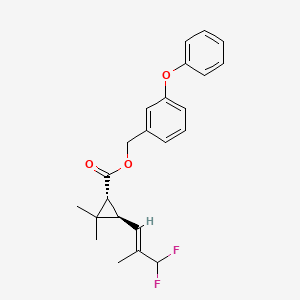
10,10-Difluorophenothrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Difluorophenothrin is a synthetic pyrethroid insecticide known for its efficacy in controlling a wide range of insect pests. It is a derivative of phenothrin, with the addition of two fluorine atoms enhancing its insecticidal properties. This compound is widely used in both agricultural and domestic settings to manage insect populations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Difluorophenothrin typically involves the fluorination of phenothrin. The process begins with the preparation of phenothrin, which is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the concentration of fluorine and other critical parameters.
Análisis De Reacciones Químicas
Types of Reactions: 10,10-Difluorophenothrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.
Aplicaciones Científicas De Investigación
10,10-Difluorophenothrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination on chemical reactivity and stability.
Biology: Researchers use it to investigate its impact on insect physiology and behavior.
Medicine: Studies explore its potential as a lead compound for developing new insecticides with improved safety profiles.
Industry: It is employed in the formulation of insecticidal products for agricultural and domestic use.
Mecanismo De Acción
The mechanism of action of 10,10-Difluorophenothrin involves the disruption of the nervous system of insects. It targets voltage-gated sodium channels, causing prolonged depolarization of nerve cells. This leads to paralysis and eventual death of the insect. The fluorine atoms enhance the compound’s binding affinity to the sodium channels, increasing its potency.
Comparación Con Compuestos Similares
Phenothrin: The parent compound, less potent due to the absence of fluorine atoms.
Permethrin: Another pyrethroid with similar insecticidal properties but different chemical structure.
Cypermethrin: A more potent pyrethroid with additional chlorine atoms.
Uniqueness: 10,10-Difluorophenothrin stands out due to its enhanced potency and efficacy resulting from the presence of fluorine atoms. This modification improves its stability and binding affinity to target sites, making it a valuable insecticide in various applications.
Propiedades
Número CAS |
145472-36-2 |
|---|---|
Fórmula molecular |
C23H24F2O3 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(3-phenoxyphenyl)methyl (1R,3R)-3-[(E)-3,3-difluoro-2-methylprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H24F2O3/c1-15(21(24)25)12-19-20(23(19,2)3)22(26)27-14-16-8-7-11-18(13-16)28-17-9-5-4-6-10-17/h4-13,19-21H,14H2,1-3H3/b15-12+/t19-,20+/m1/s1 |
Clave InChI |
PHHZASPQLHYZNN-KFZAOVKASA-N |
SMILES isomérico |
C/C(=C\[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)/C(F)F |
SMILES canónico |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


